ZAC Antagonist Pharmacophore: Structural Determinants of Activity in N-(Thiazol-2-yl)-benzamide Analogs
The N-(thiazol-2-yl)-benzamide scaffold has been validated as a ZAC antagonist pharmacophore through systematic SAR analysis of 61 analogs [1]. Key active analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, 5a), achieved IC50 values of 1–3 μM at ZAC expressed in Xenopus oocytes, while many analogs with alternative phenyl ring substituents were completely inactive [1]. CAS 332911-19-0 retains the core N-(thiazol-2-yl)-benzamide scaffold but incorporates a 2-benzoylamino group, a substitution pattern not evaluated in the published 61-compound SAR series. This ortho-benzoylamino motif is predicted to alter hydrogen-bonding capacity and steric bulk relative to the mono-substituted phenyl analogs, potentially affecting both ZAC binding and off-target receptor interactions [1].
| Evidence Dimension | ZAC antagonist pharmacophore validation and SAR-defined structural requirements |
|---|---|
| Target Compound Data | Contains N-(thiazol-2-yl)-benzamide core with 2-benzoylamino substituent (not directly tested in published ZAC SAR series) |
| Comparator Or Baseline | TTFB (5a): IC50 = 1–3 μM at ZAC in Xenopus oocyte TEVC; Compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester): IC50 = 6.1 μM at ZAC-HEK293 in FMP assay [1] |
| Quantified Difference | Quantitative difference cannot be calculated; the specific 2-benzoylamino substitution pattern remains uncharacterized in ZAC assays |
| Conditions | Xenopus laevis oocytes, two-electrode voltage clamp electrophysiology (TEVC); ZAC-HEK293 stable cell line, FLIPR membrane potential (FMP) assay [1] |
Why This Matters
The validated pharmacophore provides a mechanistic rationale for investigating this compound as a ZAC modulator, but the novel ortho-benzoylamino motif necessitates de novo experimental profiling—purchasing decisions must account for the absence of direct SAR data for this specific substitution, making the compound suitable as a tool for SAR expansion rather than as a characterized probe.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
